N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide is a novel, small-molecule compound that has been identified as a potent inhibitor of the Ste20/SPS1-related proline/alanine-rich kinase (SPAK) enzyme. [ [] ] SPAK plays a crucial role in regulating ion transport and cell volume, and its overactivation has been implicated in various pathological conditions, including hypertension and stroke. [ [] ]
This compound has gained significant interest in scientific research due to its potential therapeutic applications in addressing stroke, especially in the context of hypertension comorbidity. [ [] ] It is classified as a SPAK inhibitor, and its research primarily focuses on exploring its ability to mitigate stroke-related damage by targeting the WNK (with no lysine [K] kinases)-SPAK-NKCC1 (Na-K-Cl cotransporter) cascade. [ [] ]
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide acts by inhibiting the SPAK enzyme, a key component of the WNK-SPAK-NKCC1 cascade. [ [] ] This cascade is involved in regulating ion transport, cell volume, and neuronal excitability. [ [] ]
In the context of stroke, particularly in the presence of hypertension, the WNK-SPAK-NKCC1 cascade is upregulated, leading to increased neuronal damage. [ [] ] N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide, by inhibiting SPAK, disrupts this cascade, reducing the activation of the WNK-SPAK-NKCC1 complex. [ [] ] This inhibition, in turn, helps to mitigate brain lesion size and neurological deficits following ischemic stroke. [ [] ]
The study suggests that the upregulation of the WNK-SPAK-NKCC1 cascade in stroke is mediated by the activation of nuclear factor-κB (NF-κB) signaling pathway. [ [] ] Angiotensin II (Ang II), a hormone implicated in hypertension, stimulates NF-κB transcriptional activity, which then increases the expression of genes involved in the WNK-SPAK-NKCC1 cascade. [ [] ] N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide acts downstream of this pathway, directly targeting the SPAK enzyme to disrupt the cascade's detrimental effects. [ [] ]
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide has been investigated for its potential therapeutic application in mitigating ischemic stroke damage, particularly in individuals with comorbid hypertension. [ [] ]
A study conducted on C57BL/6J mice with Ang II-induced hypertension demonstrated the effectiveness of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide in reducing brain lesion size and improving neurological function after stroke. [ [] ] The compound was administered post-stroke and was found to significantly attenuate the activation of the WNK-SPAK-NKCC1 complex without affecting blood pressure or cerebral blood flow. [ [] ] This suggests its potential for targeted neuroprotection in stroke, addressing the limitations of conventional blood pressure-lowering therapies that often fail to improve stroke outcomes in hypertensive patients. [ [] ]
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: